

Application Notes and Protocols for the Analytical Detection of N-Nitrosodiethanolamine (NDELA)

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Compound of Interest

Compound Name: *N*-Nitrosodiethanolamine

Cat. No.: B133224

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Introduction

N-Nitrosodiethanolamine (NDELA) is a semi-volatile N-nitrosamine compound classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1] It is not produced commercially but can form unintentionally in various consumer products, including cosmetics, personal care items, metalworking fluids, and certain pesticides, from the reaction of diethanolamine (DEA) or triethanolamine (TEA) with a nitrosating agent (e.g., nitrites).[2][3] Due to its potential health risks, regulatory bodies worldwide have set strict limits on the presence of NDELA in consumer goods, necessitating sensitive and reliable analytical methods for its detection and quantification.[4][5]

These application notes provide an overview of the common analytical techniques and detailed protocols for the determination of NDELA in various matrices, intended for researchers, scientists, and professionals in drug development and quality control.

Analytical Methodologies

The determination of NDELA at trace levels is challenging due to its polar nature, thermal instability, and the complexity of sample matrices.[6] Several analytical techniques have been developed and validated for this purpose.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the most widely used technique due to its high sensitivity, specificity, and applicability to a wide range of cosmetic and pharmaceutical matrices.[\[5\]](#)[\[7\]](#)[\[8\]](#) It allows for the direct analysis of the polar NDELA molecule with minimal derivatization.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS methods are also employed, often requiring derivatization of the polar NDELA to a more volatile form (e.g., trimethylsilyl derivative) to improve chromatographic performance.[\[6\]](#)[\[9\]](#) GC coupled with a Thermal Energy Analyzer (TEA) offers high selectivity for nitrosamines.[\[10\]](#)[\[11\]](#)
- High-Performance Liquid Chromatography with Post-Column Photolysis and Derivatization (HPLC-PCD): This method involves the HPLC separation of NDELA, followed by post-column UV photolysis to cleave the nitroso group. The resulting nitrite is then reacted with a Griess reagent to form a colored azo dye, which is detected by a UV-Vis detector.[\[1\]](#)[\[4\]](#)

Quantitative Data Summary

The performance of various analytical methods for NDELA detection is summarized in the table below, providing a comparison of their key validation parameters.

Method	Matrix	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Linearity Range	Recovery (%)	Reference
UPLC-MS/MS	Cosmetics	10 µg/kg	20 µg/kg	1 - 100 ng/mL ($R^2 > 0.99$)	90.8 - 115.8	[7]
UHPLC-MS/MS	Baby Shampoo	0.1 ppb (ng/g)	0.4 ppb (ng/g)	0.2 - 40 ppb ($R^2 > 0.995$)	> 90.0	[12]
LC-MS/MS	Cosmetics	22.8 µg/kg	-	-	48.3 - 112.7	[5][8]
LC-MS/MS	Ethanolamines	-	< 10 ppb	1 - 10 ppb ($R^2 > 0.995$)	97.0 - 106.0	[2][13]
GC/TEA	Air Samples	-	0.42 µg/m ³	-	-	[10]
GC/MS (TMS deriv.)	Dinoseb Formulations	0.15 ppm	-	-	92.2 - 105.2	[9]
LC/TEA	Dinoseb Formulations	0.5 ppm	-	-	92.2 - 105.2	[9]

Experimental Protocols

Protocol 1: Determination of NDELA in Cosmetics by UPLC-MS/MS

This protocol is based on a validated method for the rapid and sensitive quantification of NDELA in various cosmetic products.[7]

1. Scope: This method is applicable for the quantitative analysis of NDELA in cosmetic raw materials and finished products such as skin care, make-up, and hair products.

2. Principle: NDELA is extracted from the sample matrix using solvent extraction and cleaned up using solid-phase extraction (SPE). The extract is then analyzed by Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS) using an electrospray ionization (ESI) source in positive mode. Quantification is performed using an internal standard (d8-NDELA).^[7]

3. Apparatus and Materials:

- UPLC system coupled to a triple quadrupole mass spectrometer
- Analytical column: Porous Graphitic Carbon (PGC) column
- Solid-Phase Extraction (SPE) cartridges: Mixed-mode cation exchange (e.g., Bond Elut AccuCAT)
- Centrifuge, Vortex mixer, Ultrasonic bath
- Standard laboratory glassware

4. Reagents and Standards:

- NDELA reference standard
- d8-NDELA (internal standard)
- Methanol, Acetonitrile (HPLC or LC-MS grade)
- Ammonium acetate, Acetic acid
- Ultrapure water

5. Standard Solution Preparation:

- Stock Solutions (1000 ng/mL): Prepare stock solutions of NDELA and d8-NDELA in methanol.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NDELA stock solution with the initial mobile phase to achieve a concentration range of 1-100

ng/mL.[\[7\]](#) Spike each standard with the internal standard (d8-NDELA) at a constant concentration.

6. Sample Preparation:[\[7\]](#)

- Weighing: Accurately weigh 1.0 g of the cosmetic sample into a centrifuge tube.
- Spiking: Add the internal standard (d8-NDELA) solution.
- Extraction: Add an appropriate extraction solvent (e.g., water, methanol depending on the matrix), vortex, and sonicate for 10 minutes.
- Centrifugation: Centrifuge the sample to separate solids.
- SPE Cleanup:
 - Condition a mixed-mode SPE cartridge.
 - Load the supernatant from the previous step onto the cartridge.
 - Wash the cartridge to remove interferences.
 - Elute NDELA with an appropriate solvent.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.

7. UPLC-MS/MS Conditions:[\[7\]](#)

- Column: Porous Graphitic Carbon (PGC)
- Mobile Phase A: 1mM Ammonium acetate with 0.1% acetic acid in water
- Mobile Phase B: Methanol
- Flow Rate: As per column specifications (e.g., 0.3 mL/min)
- Gradient: A suitable gradient program to achieve separation within approximately 7 minutes.

- Injection Volume: 5-10 μL
- Ionization: Electrospray (ESI), Positive Mode
- MS/MS Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - NDELA: m/z 134.9 \rightarrow 103.7 (Quantifier), m/z 134.9 \rightarrow 73.7 (Qualifier)[\[7\]](#)
 - d8-NDELA (IS): m/z 143.1 \rightarrow 111.0[\[7\]](#)

8. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of NDELA to the internal standard (d8-NDELA) against the concentration of the standards.
- Quantify NDELA in the samples using the linear regression equation derived from the calibration curve.

Protocol 2: Determination of NDELA by GC-MS after Derivatization

This protocol describes a general approach for analyzing NDELA using gas chromatography-mass spectrometry, which requires a derivatization step to increase the volatility of the analyte. [\[6\]](#)[\[9\]](#)

1. Scope: This method is suitable for matrices where derivatization is feasible and provides an alternative to LC-MS/MS.

2. Principle: NDELA is extracted from the sample and derivatized to its more volatile trimethylsilyl (TMS) ether. The TMS-NDELA derivative is then analyzed by GC-MS.

3. Apparatus and Materials:

- Gas chromatograph with a mass selective detector (MSD)
- GC column suitable for nitrosamine analysis (e.g., mid-polarity column)

- Autosampler
- Heating block or oven for derivatization
- Standard laboratory glassware

4. Reagents and Standards:

- NDELA reference standard
- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
- Solvents: Dichloromethane, Acetonitrile (GC grade)

5. Sample Preparation and Derivatization:

- Extraction: Perform an appropriate extraction (e.g., liquid-liquid extraction) to isolate NDELA from the sample matrix.
- Drying: Evaporate the extract to complete dryness under nitrogen. It is crucial to remove all moisture as the derivatizing agent is water-sensitive.
- Derivatization: Add the derivatizing agent (e.g., 100 μ L of BSTFA) and a solvent (e.g., acetonitrile) to the dried residue.
- Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to complete the derivatization reaction.
- Cooling: Allow the sample to cool to room temperature before GC-MS injection.

6. GC-MS Conditions:

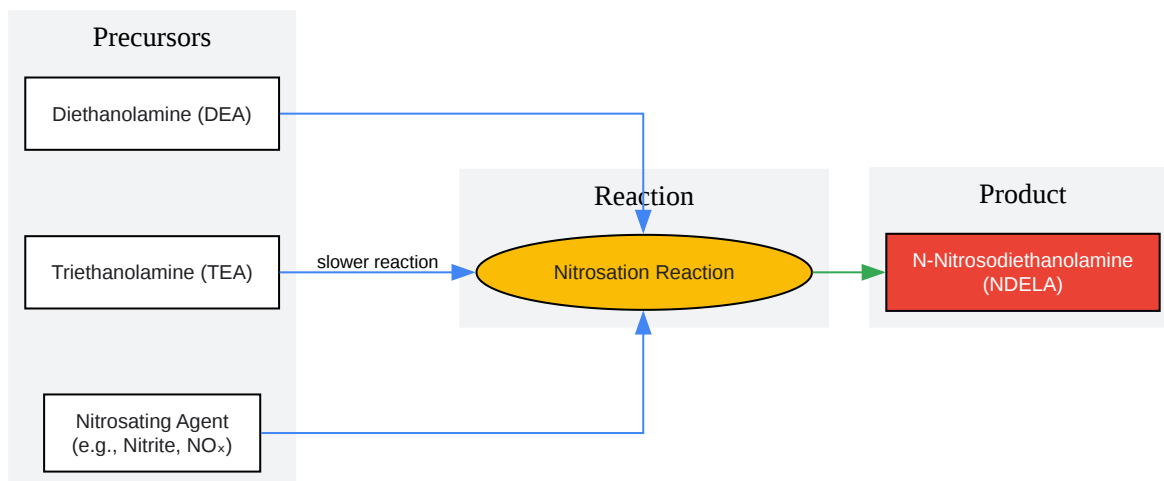
- Injection Port Temperature: 250°C
- Injection Mode: Splitless
- Carrier Gas: Helium, at a constant flow rate.
- Oven Temperature Program:

- Initial temperature: e.g., 60°C, hold for 1-2 minutes.
- Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of e.g., 280°C.
- Hold at the final temperature for several minutes.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization: Electron Ionization (EI) at 70 eV
- MS Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity. Monitor characteristic ions for TMS-NDELA.

7. Data Analysis:

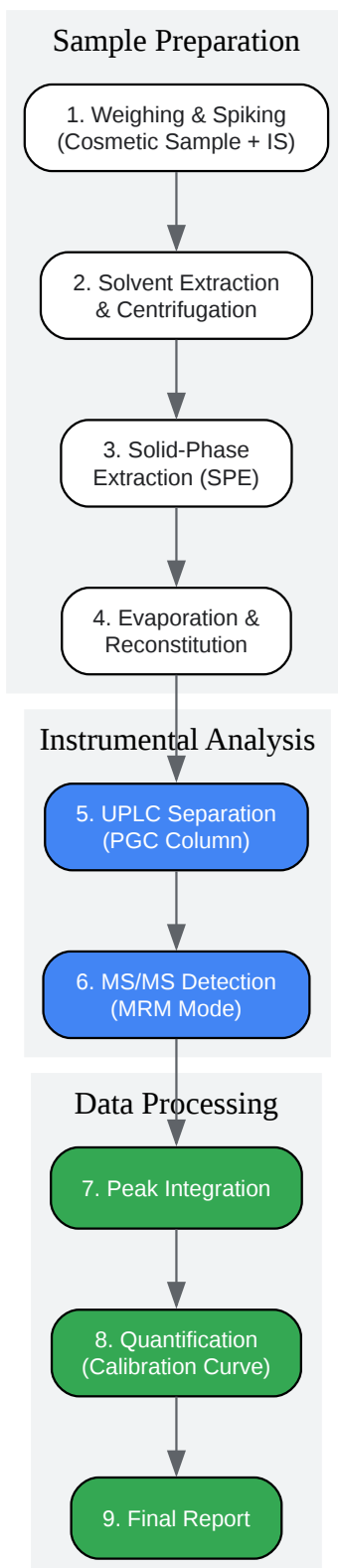
- Identify the TMS-NDELA peak based on its retention time and mass spectrum.
- Quantify using an external or internal standard calibration curve prepared using derivatized standards.

Visualizations



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Caption: Formation pathway of **N-Nitrosodiethanolamine (NDELA)** from its precursors.



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Caption: Experimental workflow for the analysis of NDELA by UPLC-MS/MS.

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